N-Boc-2-pyrroleboronic acid

Description

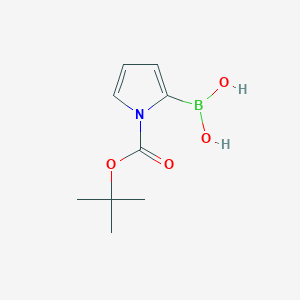

N-Boc-2-pyrroleboronic acid, with the chemical formula C₉H₁₄BNO₄, is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. guidechem.com Its structure features a pyrrole (B145914) ring, a boronic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of functional groups makes it a highly valuable reagent in various synthetic transformations, particularly in the realm of medicinal chemistry and materials science. chemimpex.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 135884-31-0 | guidechem.comchemimpex.com |

| Molecular Formula | C₉H₁₄BNO₄ | guidechem.comchemimpex.com |

| Molecular Weight | 211.02 g/mol | guidechem.comchemimpex.com |

| Appearance | Beige to light brown powder or gray to purple solid | guidechem.comchemimpex.com |

| Melting Point | 93-98 °C | guidechem.com |

| Density | 1.1 g/cm³ | guidechem.com |

Pyrrole boronic acids are a class of organoboron compounds that have gained significant traction in organic synthesis. nih.gov Their value lies in their ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyrrole ring with various aryl and alkyl groups, providing a direct route to complex substituted pyrroles. guidechem.com These pyrrole-containing structures are prevalent in a vast number of biologically active natural products and pharmaceutical agents. acs.org

However, the use of unprotected pyrrole boronic acids can be challenging due to their propensity to undergo protodeboronation (loss of the boronic acid group) and homocoupling side reactions. acs.orgthieme-connect.com This instability often leads to lower yields and complicates purification processes. researchgate.net

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen atom is a key strategy to overcome the inherent instability of pyrrole boronic acids. The Boc group serves several crucial functions:

Modulation of Reactivity: The Boc group is an electron-withdrawing group, which reduces the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to electrophilic attack and helps to prevent undesired side reactions.

Improved Solubility: The presence of the Boc group often enhances the solubility of the pyrrole derivative in organic solvents, facilitating its use in a wider range of reaction conditions. chemimpex.com

Facile Removal: The Boc group can be readily removed under mild acidic conditions, which is a significant advantage in multi-step syntheses where the pyrrole nitrogen may need to be deprotected for subsequent reactions. tandfonline.com A variety of reagents, including trifluoroacetic acid, hydrochloric acid, and even catalytic amounts of sodium methoxide (B1231860) in methanol, can be employed for its removal. tandfonline.com

The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), is a common and efficient method for the introduction of the Boc group onto the pyrrole nitrogen. rsc.orgnih.gov

The strategic combination of the reactive boronic acid functionality and the stabilizing N-Boc protecting group makes this compound a highly versatile and widely used reagent in advanced organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as an effective coupling partner with a variety of aryl and heteroaryl halides. mdpi.comresearchgate.net This reaction has been successfully employed in the synthesis of a diverse range of complex molecules, including:

Biologically Active Heterocycles: this compound is instrumental in the synthesis of novel indazole derivatives, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. mdpi.com It has also been used in the synthesis of prodiginines, which have shown potential as antimalarial agents.

Functional Materials: The compound is a key building block in the synthesis of expanded porphyrins, such as carbazole-containing octaphyrins. chemistryviews.org These large macrocyclic compounds exhibit interesting electronic and optical properties, with potential applications in materials science, including the development of organic microlasers. chemistryviews.org

The conventional synthesis of this compound typically starts with a Boc-protected pyrrole. guidechem.com This precursor is then treated with a strong base, such as lithium diisopropylamide (LDA), at very low temperatures (-78 °C) to deprotonate the 2-position of the pyrrole ring. The resulting organolithium species is then reacted with trimethyl borate (B1201080), followed by hydrolysis to yield the final this compound. guidechem.com

| Reactant | Catalyst System | Product Class | Significance | Source |

|---|---|---|---|---|

| 5-bromoindazoles | Pd(dppf)Cl₂, K₂CO₃, dimethoxyethane | 5-(pyrrol-2-yl)-1H-indazoles | Synthesis of biologically active indazole-based heteroaryl compounds. | mdpi.comresearchgate.net |

| 3,6-dibromo-9H-carbazole | Not specified | Carbazole-containing expanded porphyrins (octaphyrins) | Development of functional materials with unique optical and electronic properties. | chemistryviews.org |

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGMJLNXIVRFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370212 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135884-31-0 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of N Boc 2 Pyrroleboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in the Pyrrole (B145914) System

The boronic acid functional group at the 2-position of the pyrrole ring designates the compound as a key nucleophilic partner in a variety of cross-coupling reactions. Its most prominent application is in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. chemimpex.commdpi.com In these reactions, the boronic acid serves as a source of a pyrrolyl anion equivalent, which is transferred to the palladium catalyst during the catalytic cycle.

This reactivity allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and advanced materials. mdpi.comresearchgate.net The compound is considered a versatile building block, providing a reliable method for introducing the pyrrole moiety into diverse molecular scaffolds. guidechem.com While highly effective, its reactivity is sometimes compared to other heteroaryl boronic acids; for instance, reactions involving 2-thiopheneboronic acid can sometimes proceed with different efficiencies, potentially due to factors like the relative stability of the heteroaryl ring and susceptibility to side reactions such as protodeboronation. researchgate.net

Influence of the N-Boc Group on Pyrrole Aromaticity and Reactivity

The tert-butoxycarbonyl (Boc) group attached to the pyrrole nitrogen is not merely a placeholder; it fundamentally modulates the electronic properties and stability of the entire molecule. chemimpex.com As a protecting group, its primary function is to shield the otherwise reactive N-H bond of the pyrrole from engaging in undesired side reactions, particularly under basic conditions typical for cross-coupling.

The N-Boc group is strongly electron-withdrawing, which has several important consequences:

Stability: It decreases the electron density of the aromatic pyrrole ring, enhancing its stability towards oxidative degradation. nih.govthieme-connect.de Unprotected pyrroles are often prone to polymerization or oxidation, which limits their use.

Aromaticity and Reactivity: Pyrroles are significantly aromatic, a property that can create a thermodynamic barrier for reactions that involve dearomatization, such as cycloadditions. thieme-connect.de The electron-withdrawing nature of the Boc group lessens this aromatic character, thereby facilitating the participation of the pyrrole ring in such transformations. thieme-connect.de

Controlled Reactivity: Compared to N-alkyl or unprotected pyrroles, the N-Boc derivative is less susceptible to electrophilic substitution, allowing for more predictable and regioselective functionalization at other positions, such as the boronic acid-bearing C-2 position.

It is important to note that the Boc group can be cleaved under specific conditions. While many Suzuki-Miyaura couplings are performed under conditions mild enough to retain the Boc group (e.g., at 85°C), higher temperatures (e.g., 110-130°C) or certain basic conditions can lead to its removal during the reaction. sci-hub.se

Electronic and Steric Factors Governing Reaction Pathways

The outcome of reactions involving N-Boc-2-pyrroleboronic acid is governed by a delicate balance of electronic and steric effects originating from the substrate, coupling partner, and catalyst system.

Electronic Effects: The electron-withdrawing character of the N-Boc group is a dominant electronic factor. It stabilizes the boronic acid moiety but can also reduce the nucleophilicity of the pyrrole ring compared to electron-richer analogues. This effect must be balanced with the electronic properties of the coupling partner. For instance, the reactivity in Suzuki couplings is influenced by whether the aryl halide partner bears electron-donating or electron-withdrawing substituents. researchgate.net Similarly, in photoclick reactions, tuning the electronic properties of the N-aryl substituent on a tetrazole coupling partner was found to correlate directly with the reaction rate when coupled with this compound. nih.gov

Steric Effects: The tert-butyl portion of the Boc group is sterically demanding. This bulk provides several advantages:

It sterically encumbers the pyrrole nitrogen, preventing unwanted side reactions and improving the stability of the molecule during catalytic cycles.

It can influence the conformation of the molecule and its approach to the catalytic center.

However, steric hindrance can also be a limiting factor. The bulky Boc group can slow down crucial steps in the catalytic cycle, such as transmetalation, where the pyrrole group is transferred to the palladium center. Furthermore, significant steric bulk on the coupling partner or the catalyst's ligands can hinder the reaction's progress. ncl.ac.uk

Elucidation of Reaction Mechanisms in Catalytic Transformations

The most extensively studied catalytic transformation involving this compound is the Suzuki-Miyaura cross-coupling. The generally accepted mechanism, catalyzed by a palladium complex, proceeds through a well-defined catalytic cycle:

Oxidative Addition: A low-valent Pd(0) species, generated in situ from a precatalyst, reacts with the aryl or heteroaryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). nih.gov

Transmetalation: The this compound, activated by a base (like K₂CO₃) to form a more nucleophilic boronate salt, transfers the N-Boc-pyrrol-2-yl group to the Pd(II) center. This step displaces the halide and results in a new Pd(II) intermediate (Ar-Pd-Pyrrole). mdpi.com Steric hindrance can affect the rate of this step.

Reductive Elimination: The two organic groups (the aryl group and the pyrrole group) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Pyrrole) and regenerating the active Pd(0) catalyst, which can then enter a new cycle. nih.gov

The choice of catalyst and ligands is critical for reaction efficiency. Research has shown that for the coupling of this compound with bromoindazoles, the catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) provides significantly higher yields in shorter reaction times compared to other common palladium catalysts like Pd(PPh₃)₄ and Pd(PCy₃)₂. mdpi.comresearchgate.net This highlights the importance of the ligand framework in facilitating the key steps of the catalytic cycle.

The following table summarizes the findings from a catalyst screening study for a representative Suzuki-Miyaura reaction.

| Entry | Pd Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 4 | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |

| 3 | Pd(PCy₃)₂ | 2 | 57 |

| 4 | Pd(dppf)Cl₂ | 2 | 84 |

More recently, nickel-based catalysts have also been shown to be effective for Suzuki-Miyaura couplings involving this compound, offering a potentially more earth-abundant alternative to palladium. nih.gov

Cross Coupling Reactions Employing N Boc 2 Pyrroleboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most effective methods for forging C-C bonds. N-Boc-2-pyrroleboronic acid has proven to be a valuable substrate in these reactions, enabling the synthesis of a wide array of pyrrole-containing compounds. researchgate.netmdpi.com The Boc-protecting group is crucial as it prevents side reactions associated with the acidic N-H proton of the pyrrole (B145914) ring and can help avoid homocoupling of the boronic acid. mdpi.comacs.orgnih.gov

Palladium-Catalyzed Protocols for C-C Bond Formation

Palladium catalysts are central to the success of Suzuki-Miyaura reactions involving this compound. researchgate.netyale.edu The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. mdpi.comresearchgate.net

The selection of the palladium catalyst and its associated ligand significantly influences the outcome of the Suzuki-Miyaura coupling. Studies have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) is a highly effective catalyst for the coupling of this compound with various aryl halides. researchgate.netmdpi.com In a specific study involving the coupling of 5-bromo-1-ethyl-1H-indazole with this compound, Pd(dppf)Cl2 provided a high yield in a relatively short reaction time. researchgate.netmdpi.com

Other catalysts such as bis(tricyclohexylphosphine)palladium(0) (B1270768) (Pd(PCy3)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) have been found to be less effective for certain transformations, resulting in lower yields and longer reaction times. researchgate.netmdpi.com The use of dialkylbiarylphosphine ligands has been shown to be advantageous in couplings involving thermally sensitive reactants. acs.org Additionally, catalysts like bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) have also been employed in these coupling reactions. ambeed.com For some reactions, JohnPhos has been identified as a highly reactive ligand. nih.gov

| Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|

| Pd(dppf)Cl2 | 2 hours | 84% | researchgate.netmdpi.com |

| Pd(PCy3)2 | 2 hours | 57% | researchgate.netmdpi.com |

| Pd(PPh3)2Cl2 | 4 hours | 75% | researchgate.netmdpi.com |

| Pd(PPh3)4 | 4 hours | 22% | researchgate.netmdpi.com |

The choice of base and solvent is crucial for an efficient Suzuki-Miyaura coupling. Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used. mdpi.comresearchgate.net K2CO3, in combination with a dimethoxyethane (DME) solvent system, has been successfully used in the coupling of this compound with bromoindazoles. researchgate.netmdpi.com In some instances, Cs2CO3 has been shown to be the optimal base. whiterose.ac.uk

Aqueous solvent mixtures, such as ethanol/water and tetrahydrofuran (B95107) (THF)/water, are also frequently employed to facilitate the dissolution of the inorganic base. yale.edursc.org The use of N,N-Dimethylformamide (DMF) as a solvent is also reported, particularly in the synthesis of MIDA boronates. nih.gov The optimization of these parameters is often necessary to achieve high yields, especially with challenging substrates. rsc.org

This compound has been successfully coupled with a variety of heterocyclic halides. A systematic study on the Suzuki coupling with various 5-bromoindazoles, bearing different substituents, demonstrated the versatility of this boronic acid, yielding the corresponding 5-(pyrrol-2-yl)-1H-indazoles in good yields. researchgate.netmdpi.com The reaction is compatible with both N-alkyl and N-Boc protected indazoles. mdpi.com

The coupling has also been extended to other partners like bromopyridines. mdpi.com However, challenges such as competitive protodeboronation can arise, particularly with certain heteroaryl boronic acids, which can lower the reaction yield. rsc.org The reaction conditions may need to be finely tuned for each specific coupling partner to achieve optimal results. rsc.org

The use of a Boc-protecting group on the pyrrole nitrogen allows for regioselective functionalization. For instance, N-protected pyrroles can be selectively borylated at the 3-position and subsequently used in Suzuki couplings to produce 3-arylpyrroles. mdpi.com This control over regioselectivity is a significant advantage in the synthesis of complex molecules where specific substitution patterns are required.

Scope and Limitations with Diverse Coupling Partners (e.g., bromoindazoles, bromopyridines, carbazoles)

Utility of N-Boc-pyrrole-2-boronic Acid MIDA Esters in Suzuki-Miyaura Coupling

N-Boc-pyrrole-2-boronic acid can be converted to its N-methyliminodiacetic acid (MIDA) ester. sigmaaldrich.com These MIDA boronates are air-stable, crystalline solids that offer advantages in terms of handling and purification. nih.govrsc.org They are compatible with a wide range of reaction conditions and can be used in iterative cross-coupling strategies to build complex molecules. rsc.org

The MIDA group acts as a protecting group for the boronic acid, preventing undesired side reactions like protodeboronation. rsc.org N-Boc-pyrrole-2-boronic acid MIDA ester has been utilized as a starting material in the synthesis of various complex molecules, including the marine natural product pentabromopseudilin (B80150). sigmaaldrich.com The use of MIDA esters expands the toolkit for chemists, allowing for a more controlled and efficient approach to Suzuki-Miyaura cross-coupling reactions. rsc.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Information regarding the direct use of this compound in C-N bond forming reactions, such as Chan-Lam or Buchwald-Hartwig couplings where the pyrrole nitrogen acts as the nucleophile, is not available in the provided search results. This compound is predominantly utilized as a carbon-coupling partner via its boronic acid functional group.

This compound is a versatile reagent in palladium-catalyzed arylation reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the pyrrole ring and an aryl halide or triflate, providing a pathway to synthesize various heterobiaryl compounds. The N-Boc (tert-butoxycarbonyl) protecting group is crucial as it stabilizes the pyrrole ring, preventing protodeboronation and homocoupling side reactions that can occur with unprotected pyrroleboronic acids. acs.org

Research has demonstrated the successful coupling of this compound with a range of aryl halides. A key study involved the synthesis of novel pyrrolyl-indazoles by coupling this compound with various substituted 5-bromoindazoles. researchgate.netmdpi.com In this work, several palladium catalysts were screened, with [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerging as the most effective catalyst, affording the desired product in high yield after a short reaction time. researchgate.net The reaction was generally carried out at 80°C in a mixture of dimethoxyethane (DME) and an aqueous solution of potassium carbonate (K₂CO₃) as the base. researchgate.netmdpi.com

The versatility of this methodology is highlighted by its application to indazoles with various substituents at the N-1, N-2, and C-3 positions. researchgate.netmdpi.com For instance, coupling with N-Boc protected 5-bromoindazole proceeded efficiently, and the resulting Boc-protected pyrrolyl-indazole is a valuable intermediate for further synthesis due to the easy removal of the Boc group. researchgate.net

Beyond indazoles, the reaction has been extended to other heterocyclic and aromatic partners. The coupling of this compound with 2-chloropyridine (B119429) has been demonstrated in both batch and oscillatory flow reactors, with the latter showing comparable yields to batch processing. researchgate.netrsc.org Other successful couplings include reactions with 2-chloro-3-methyl quinoxaline (B1680401) and functionalized benzoates, showcasing the broad applicability of this building block in constructing complex molecular architectures. yale.edugoogle.com

The following table summarizes the findings from various palladium-catalyzed arylation reactions involving this compound.

Table 1: Palladium-Catalyzed Arylation Reactions with this compound

| Aryl Halide/Electrophile | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10%) | K₂CO₃ (aq) | DME | 80 | 2 | 84 | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | Pd(PPh₃)₂Cl₂ (10%) | K₂CO₃ (aq) | DME | 80 | 4 | 75 | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | Pd(PCy₃)₂ (10%) | K₂CO₃ (aq) | DME | 80 | 2 | 57 | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄ (10%) | K₂CO₃ (aq) | DME | 80 | 4 | 22 | researchgate.net |

| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ (10%) | K₂CO₃ (aq) | DME | 80 | 2 | 50 | researchgate.net |

| 5-Bromo-1-Boc-1H-indazole | Pd(dppf)Cl₂ (10%) | K₂CO₃ (aq) | DME | 80 | 2 | 80 | researchgate.net |

| 2-Chloropyridine | XPhos Precatalyst | K₃PO₄ (aq) | THF | - | 0.17 | ~75 (Batch) | rsc.org |

| 2-Chloro-3-methyl quinoxaline | Pd/PAd₃ | K₃PO₄·5H₂O | THF | 70 | 5 | - | google.com |

| (Diphenyl)methyl 2,3,4,5,6-pentafluorobenzoate | (η³-1-tBu-indenyl)Pd(IPr)(Cl) (1%) | K₂CO₃ | - | - | - | - | yale.edu |

| 4-Bromobenzonitrile* | Pd(OAc)₂ (3%) / RuPhos (6%) | Na₂CO₃ | Ethanol | 80 | 2 | 90 | acs.org |

| 4-Chlorobenzonitrile* | Pd(OAc)₂ (3%) / RuPhos (6%) | Na₂CO₃ | Ethanol | 80 | 2 | 52 | acs.org |

Note: This reaction used the corresponding N-Boc-pyrrol-2-yltrifluoroborate salt.

C-N Bond Forming Reactions

Ruthenium-Catalyzed C-H Activation and Functionalization

Based on the provided search results, there is no information available on the use of this compound in ruthenium-catalyzed C-H activation and functionalization reactions.

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | tert-butyl 2-(dihydroxyboranyl)-1H-pyrrole-1-carboxylate |

| Pd(dppf)Cl₂ | [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride |

| DME | 1,2-Dimethoxyethane |

| K₂CO₃ | Potassium carbonate |

| Pd(PPh₃)₂Cl₂ | Bis(triphenylphosphine)palladium(II) dichloride |

| Pd(PCy₃)₂ | Bis(tricyclohexylphosphine)palladium(0) |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |

| K₃PO₄ | Potassium phosphate |

| THF | Tetrahydrofuran |

| PAd₃ | Tri(1-adamantyl)phosphine |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

| Pd(OAc)₂ | Palladium(II) acetate |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |

| Na₂CO₃ | Sodium carbonate |

Applications in Complex Molecular Architecture Construction

Synthesis of Heterocyclic Frameworks

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and N-Boc-2-pyrroleboronic acid is an excellent coupling partner for the formation of C-C bonds, leading to the assembly of various heterocyclic systems.

The strategic use of this compound facilitates the synthesis of precursors that can be elaborated into pyrrole-fused ring systems. These structures are prevalent in numerous marine alkaloids. mdpi.com For instance, the synthesis of alkaloids containing 1,2-condensed or 2,3-fused pyrrole (B145914) units can be envisioned through multi-step sequences initiated by the coupling of this compound. mdpi.com The initial coupling reaction installs the pyrrole ring, which is then subjected to further transformations, such as intramolecular cyclizations, to forge the fused heterocyclic core.

A significant application of this compound is in the synthesis of pyrrolyl-substituted indazoles, a structural motif present in many biologically active compounds. mdpi.comresearchgate.net Research has demonstrated an efficient and broadly applicable protocol for the Suzuki cross-coupling of various N- and C-3 substituted 5-bromoindazoles with this compound. mdpi.comresearchgate.net

The reactions are typically performed using a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) and a solvent system like dimethoxyethane (DME). mdpi.comresearchgate.net This methodology allows for the facile production of 5-(pyrrol-2-yl)-1H-indazoles with good yields. researchgate.net For example, the coupling of 5-bromo-1-ethyl-1H-indazole with this compound proceeds efficiently to give the desired product. mdpi.comresearchgate.net This approach has been successfully extended to a variety of substituted indazoles, indicating that substitution at the C-3 position does not impede the Suzuki reaction. mdpi.com

| Entry | Indazole Substrate | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 84 |

| 2 | 5-Bromo-1-(3-chloropropyl)-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 80 |

| 3 | 5-Bromo-1-(phenylacetyl)-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 90 |

| 4 | 5-Bromo-1-acetyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |

This table summarizes the reaction conditions and yields for the Suzuki cross-coupling of various 5-bromoindazoles with this compound, as reported in scientific literature. researchgate.net

The utility of this compound extends to a broad range of other nitrogen-containing heterocycles. It has been employed in the synthesis of diarylureas, which act as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov In one synthetic route, a Suzuki coupling between this compound and 1-bromo-3-nitrobenzene (B119269) yielded the key intermediate, tert-butyl 2-(3-nitrophenyl)-1H-pyrrole-1-carboxylate. nih.gov This intermediate was subsequently reduced and reacted to form the final diarylurea products. nih.gov

Furthermore, this boronic acid is a key reagent in the synthesis of complex marine natural products. For example, it was used in the total synthesis of breitfussin A, an oxazole-containing marine alkaloid. mdpi.com The synthesis involved a late-stage Suzuki coupling to install the pyrrole moiety onto the complex molecular scaffold. mdpi.com It is also instrumental in creating advanced fluorophores like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPYs). ncl.ac.uk Synthetic strategies involve a Suzuki-Miyaura cross-coupling reaction between a substituted aryl bromide and this compound to form a Boc-protected 2-arylpyrrole, which is a precursor to the final helically chiral BODIPY dye. ncl.ac.uk

Construction of Substituted Indazole Derivatives

Macrocyclic and Expanded Porphyrin Chemistry

This compound and its derivatives are fundamental building blocks in the bottom-up synthesis of elaborate macrocyclic structures, including porphyrinoids, which have applications in materials science and medicine.

The compound is pivotal in constructing novel macrocycles with unique topologies and properties. For instance, it has been used to prepare a highly emissive, tetra-functionalized pyrene (B120774) precursor via a Suzuki-Miyaura coupling with 1,3,6,8-tetrabromopyrene (B107014). acs.orgresearchgate.net This precursor, 1,3,6,8-tetra(1H-pyrrol-2-yl)pyrene, was then subjected to a Lewis acid-catalyzed condensation to afford a planar bis-N₂S₂ macrocycle internally linked with the pyrene core. acs.orgresearchgate.net The N-Boc-pyrrole-2-boronic acid MIDA ester, a related reagent, is also used to prepare key intermediates for thiophene-based novel macrocycles. sigmaaldrich.com

Expanded porphyrins, which are larger analogues of porphyrins, possess interesting electronic and optical properties. chemistryviews.org this compound is a crucial starting material for synthesizing these complex macrocycles. chemistryviews.org Research teams have successfully synthesized carbazole-containing expanded porphyrins, known as octaphyrins, by first reacting this compound with 3,6-dibromo-9H-carbazole in a Suzuki–Miyaura cross-coupling reaction. chemistryviews.org The resulting intermediate undergoes decarboxylation, followed by condensation and oxidation to yield the final octaphyrin macrocycle. chemistryviews.org

This boronic acid and its MIDA ester derivative are also employed in the synthesis of quaterpyrroles, which are themselves important building blocks for even larger expanded porphyrins like decaphyrins and dodecaphyrins. tesisenred.netsigmaaldrich.com The synthesis of a stable quaterpyrrole has been achieved using the Suzuki reaction between a dibrominated bipyrrole and N-Boc-pyrrole-2-boronic acid MIDA ester. tesisenred.net This step-wise approach, building larger polypyrrolic chains from smaller, well-defined units, showcases the reagent's importance in the precise construction of complex porphyrinoid systems. researchgate.netresearchgate.net

| Precursors | Key Reaction Steps | Macrocycle Product | Yield (%) |

| This compound, 3,6-dibromo-9H-carbazole, benzaldehyde | 1. Suzuki-Miyaura coupling2. Decarboxylation3. Condensation4. Oxidation (DDQ) | 3,6-Carbazoylene Octaphyrin | 12 |

| This compound, 3,6-dibromo-9H-carbazole, 4-tert-butylbenzaldehyde | 1. Suzuki-Miyaura coupling2. Decarboxylation3. Condensation4. Oxidation (DDQ) | tBu-substituted 3,6-Carbazoylene Octaphyrin | 15 |

This table outlines the synthesis of carbazole-containing octaphyrins using this compound as a key starting material. chemistryviews.org

This compound as a Building Block for Novel Macrocycles

Total Synthesis of Natural Products

This compound and its derivatives have emerged as indispensable building blocks in the field of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. The strategic placement of the boronic acid functional group at the 2-position of the pyrrole ring, combined with the stability and synthetic versatility afforded by the N-Boc protecting group, makes this reagent highly valuable for creating carbon-carbon bonds through cross-coupling reactions. chemimpex.com Its utility is most prominently showcased in the total synthesis of various biologically active compounds, where it serves as a key precursor for introducing the pyrrole moiety. chemimpex.com

Strategic Application in Marine Natural Product Synthesis (e.g., Pentabromopseudilin)

The marine environment is a rich source of structurally unique and biologically potent natural products. The synthesis of these complex molecules often presents significant challenges to chemists. This compound, and particularly its MIDA (N-methyliminodiacetic acid) ester derivative, has proven to be a crucial starting material in the synthesis of the marine antibiotic pentabromopseudilin (B80150). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Pentabromopseudilin is a potent antibiotic whose biosynthesis has been studied in the marine bacterium Alteromonas luteoviolaceus. nih.gov Its total synthesis represents a significant achievement, streamlined by the application of modern cross-coupling strategies. A notable two-step total synthesis of this anti-MRSA and myosin-inhibiting marine natural product was accomplished utilizing a Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com In this approach, the this compound MIDA ester serves as the pyrrole-donating coupling partner, highlighting the efficiency of using stable boronate esters for the construction of complex heterocyclic systems. sigmaaldrich.comsigmaaldrich.com The use of the MIDA boronate provides enhanced stability compared to the free boronic acid, which can be prone to decomposition. mit.edu

The core of the synthetic strategy relies on the palladium-catalyzed Suzuki-Miyaura reaction to forge the critical bond between the pyrrole ring and its partner fragment. This method underscores the value of this compound derivatives in the efficient and convergent synthesis of halogenated marine alkaloids.

Synthesis of Other Complex Natural Product Scaffolds

The applicability of this compound extends beyond a single marine product to a broader range of complex natural and unnatural scaffolds. Its role in Suzuki cross-coupling reactions is a recurring theme in the assembly of diverse heterocyclic structures. mdpi.com

One significant application is in the synthesis of the breitfussins, a family of marine alkaloids containing an indole, an oxazole (B20620), and a pyrrole ring. mdpi.com The first total synthesis of breitfussin A involved a palladium-catalyzed cross-coupling between a diiodooxazole intermediate and this compound. acs.org This key step, using a catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), successfully installed the pyrrole moiety onto the complex oxazole core. acs.org The same general strategy was subsequently employed to synthesize other members of the family, such as breitfussin C and D. mdpi.com

Similarly, this compound is a key reagent in the synthesis of tambjamine alkaloids. mdpi.com For instance, the synthesis of tambjamine K was achieved through a sequence involving a Suzuki coupling with this compound, followed by an acid-mediated condensation. mdpi.com

Beyond marine natural products, this versatile reagent is used to construct other synthetically valuable heterocyclic systems. It has been successfully employed in Suzuki cross-coupling reactions with various substituted 5-bromoindazoles to produce novel pyrrolyl-indazoles. mdpi.comresearchgate.net These reactions, often catalyzed by Pd(dppf)Cl₂ in the presence of a base like potassium carbonate, provide efficient access to indazole-based heteroaryl compounds, which are prevalent motifs in biologically active molecules. mdpi.comresearchgate.netresearchgate.net The compound also serves as a precursor for creating intermediates used in the synthesis of novel thiophene-based macrocycles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The following table summarizes key synthetic applications of this compound in constructing complex molecules.

| Target Molecule/Scaffold | Key Reaction | Coupling Partner | Significance |

|---|---|---|---|

| Pentabromopseudilin | Suzuki-Miyaura Coupling | Brominated coupling partner | Efficient total synthesis of a potent marine antibiotic. sigmaaldrich.comsigmaaldrich.com |

| Breitfussin A | Suzuki-Miyaura Coupling | Diiodooxazole intermediate | Key step in the first total synthesis of a complex marine alkaloid. mdpi.comacs.org |

| Tambjamine K | Suzuki-Miyaura Coupling | Enamine intermediate | Facilitated the rapid synthesis of a bioactive marine alkaloid. mdpi.com |

| Pyrrolyl-Indazoles | Suzuki-Miyaura Coupling | 5-Bromoindazoles | Provides access to unique heteroaryl motifs for drug discovery. mdpi.comresearchgate.net |

| Thiophene-based Macrocycles | Suzuki-Miyaura Coupling | Thiophene derivative | Used to synthesize key intermediates for novel macrocyclic compounds. sigmaaldrich.comsigmaaldrich.com |

Contributions to Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Novel Therapeutic Agents

N-Boc-2-pyrroleboronic acid is a key intermediate in the design and synthesis of a wide array of novel therapeutic agents. chemimpex.com Its primary utility lies in its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for constructing intricate molecular architectures. chemimpex.com This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyrrole (B145914) ring of the boronic acid and various aryl or heteroaryl halides, enabling chemists to assemble complex molecular scaffolds. chemimpex.comresearchgate.net

Researchers have employed this compound to create diverse classes of molecules with therapeutic potential. For instance, it has been used in the synthesis of novel pyrrolyl-substituted indazoles, a structural motif found in many biologically active compounds. researchgate.netmdpi.com Similarly, it served as a critical starting material in the development of a series of HIV-1 entry inhibitors designed to target the Phenyl43 cavity in the gp120 viral envelope protein. nih.gov The synthesis involved a Suzuki coupling of this compound with various aryl bromides as a key step. nih.gov Furthermore, the compound is integral to the synthesis of prodigiosins and their precursors, a family of alkaloids known for their anticancer properties. rsc.orgresearchgate.netresearchgate.net

The versatility of this compound is also demonstrated in its use for creating specialized chemical probes and materials, such as pyrrolylquinoline-boron chelates, which are investigated for their photophysical properties. mdpi.com

Development of Boron-Containing Drug Candidates

The presence of a boronic acid functional group makes this compound a direct contributor to the growing field of boron-containing pharmaceuticals. chemimpex.com Boron's unique chemical properties, including its electrophilic nature and ability to form reversible covalent bonds, are increasingly being exploited in drug design. nih.gov The boronic acid moiety can interact with specific biological targets, particularly serine and cysteine residues in enzyme active sites, leading to potent and selective inhibition. nih.gov

This compound serves as a key intermediate for crafting more complex boron-containing drugs that target specific biological pathways. chemimpex.com Its inclusion in specialized screening libraries, such as Boronic Acid Compound Libraries, underscores its importance as a foundational structure for discovering new drug leads. medchemexpress.com Since the clinical success of the first boron-based drug, Velcade, the development of boron-containing bioactive compounds has expanded significantly, with this pyrrole derivative playing a role in the exploration of novel therapeutic scaffolds. nih.gov

Synthesis of Biologically Active Molecules (e.g., anti-MRSA compounds, kinase inhibitors)

This compound and its derivatives are instrumental in the synthesis of specific molecules with demonstrated biological activity against various diseases. Its application facilitates the construction of compounds targeting infectious diseases and cancer.

Key examples of its utility include:

Anti-MRSA Compounds: The MIDA (N-methyliminodiacetic acid) ester of this compound is a crucial starting material for the total synthesis of pentabromopseudilin (B80150). sigmaaldrich.comsigmaaldrich.com Pentabromopseudilin is a marine natural product noted for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). sigmaaldrich.com

Kinase Inhibitors: The compound has been used in the synthesis of breitfussins, a class of marine pyrrole alkaloids. nih.gov These molecules are being actively investigated as potential selective kinase inhibitors, a major class of anticancer drugs. nih.gov The pyrrole motif, readily introduced using this reagent, is a common feature in many kinase inhibitors. mdpi.com

Antimalarial Agents: In the search for new treatments for malaria, this compound was used to synthesize prodiginine analogues that showed potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Antiviral Agents: As previously mentioned, it is a building block for novel HIV-1 entry inhibitors. nih.gov

Anticancer Agents: The synthesis of prodigiosenes, which possess anticancer properties, relies on Suzuki coupling with this compound. rsc.org

The following table summarizes key research findings where this compound was used to generate these biologically active molecules.

| Molecule Class | Specific Compound(s) Synthesized | Therapeutic Target/Activity | Role of this compound | Reference |

|---|---|---|---|---|

| Anti-MRSA Compound | Pentabromopseudilin | Methicillin-Resistant Staphylococcus aureus | Used as its MIDA ester derivative in a Suzuki-Miyaura coupling to construct the core structure. | sigmaaldrich.com |

| Kinase Inhibitors | Breitfussins | Potential selective kinase inhibition for cancer therapy. | Used in a Suzuki coupling to install the pyrrole moiety during the total synthesis of the natural products. | nih.gov |

| Antimalarial Agents | Prodiginines | Plasmodium falciparum | Utilized in the synthesis of prodiginines with low nanomolar activity. | |

| Antiviral Agents | Phenyl-1H-pyrrole-carboxamides | HIV-1 gp120 protein | Key building block in a Suzuki coupling reaction to prepare a series of HIV-1 entry inhibitors. | nih.gov |

| Anticancer Agents | Prodigiosenes | Anticancer activity | Employed in a Suzuki coupling with bromo-dipyrrins to produce the final prodigiosene structure. | rsc.org |

Strategies for Drug Molecule Modification and Bioconjugation

This compound is central to chemical strategies aimed at modifying drug molecules and creating bioconjugates. The predominant strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the covalent attachment of the N-Boc-pyrrole unit to a wide range of molecular scaffolds. researchgate.netrsc.orgmdpi.comnih.gov This method allows for the late-stage functionalization of complex molecules, a valuable tactic in medicinal chemistry for rapidly generating analogues to optimize drug properties.

The dual-functionality of the compound is key to its strategic importance:

The Boronic Acid Group: This moiety dictates the primary coupling reaction, allowing for precise C-C bond formation with aryl and heteroaryl halides or triflates. researchgate.netmdpi.com The development of derivatives, such as the N-Boc-pyrrole-2-boronic acid MIDA ester, provides an air-stable, solid alternative that can be used in iterative, controlled cross-coupling sequences. sigmaaldrich.comsigmaaldrich.com

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a critical strategic role by protecting the pyrrole nitrogen, which enhances stability and prevents unwanted side reactions during synthesis. chemimpex.com This protecting group can be readily removed under acidic conditions or by heating, revealing a free N-H group. researchgate.netmdpi.comnih.gov This deprotection step opens up a new site for further molecular modification or for establishing key hydrogen-bonding interactions with a biological target. nih.govresearchgate.net

This strategic combination of a reactive boronic acid and a removable protecting group allows for multi-step, directed syntheses. For example, a scaffold can first be modified via Suzuki coupling, and then, after Boc deprotection, further functionalization can occur at the pyrrole nitrogen. This approach was utilized in the synthesis of tambjamine marine alkaloids and pyrrolylquinoline-based compounds. mdpi.comnih.gov Furthermore, the compound has been incorporated into conjugated polymers to create polymer dots for bioimaging applications, demonstrating its utility in the field of bioconjugation to link small molecules to larger macromolecular structures. nih.gov

Applications in Advanced Materials Science

Synthesis of Functional Organic Materials

N-Boc-2-pyrroleboronic acid is instrumental in the synthesis of functionalized organic molecules that serve as precursors for advanced materials. Through palladium-catalyzed Suzuki-Miyaura coupling, it allows for the introduction of a pyrrole (B145914) moiety onto various aromatic and heteroaromatic scaffolds.

Key research findings include:

Heteroaromatic Compounds : The compound is effectively coupled with halogenated heterocycles. For instance, its reaction with 8-bromoquinoline, using a palladium catalyst, yields 8-(1-tert-Butoxycarbonylpyrrol-2-yl)quinoline, a precursor for novel fluorescent dyes. mdpi.comresearchgate.net Similarly, it has been used to synthesize a variety of 5-(pyrrol-2-yl)-1H-indazoles by coupling with substituted 5-bromoindazoles, creating a class of molecules with potential biological relevance. researchgate.net

Polycyclic Aromatic Hydrocarbons : In a notable application, this compound was coupled with 1,3,6,8-tetrabromopyrene (B107014) to create a tetra-functionalized pyrene (B120774) precursor. researchgate.netacs.org This intermediate, which exhibits a strong blue emission, is a foundational component for building larger, planar polyaromatic systems with unique optoelectronic properties. researchgate.netacs.org

Macrocycle Precursors : The MIDA (N-methyliminodiacetic acid) ester derivative of N-Boc-pyrroleboronic acid serves as a starting material for preparing key intermediates used in the synthesis of novel thiophene-based macrocycles. sigmaaldrich.com

Integration into Polymeric and Supramolecular Structures

The functional molecules synthesized from this compound are frequently designed for integration into larger, more complex systems such as polymers and supramolecular assemblies. This integration harnesses the properties of the individual molecules to create materials with emergent functionalities.

Examples of such integrations include:

Periodic Mesoporous Organosilica (PMO) : Silylated BODIPY dyes, which are synthesized using this compound as a key starting material, have been successfully incorporated into periodic mesoporous organosilica materials. ncl.ac.ukncl.ac.uk This is achieved through both co-condensation and post-condensation methods, embedding the fluorescent dye within a structured silica (B1680970) framework. ncl.ac.ukncl.ac.uk

Semiconductor Polymer Dots (Pdots) : A derivative named BBTD780 was synthesized via a Suzuki coupling reaction between BBTD-Br2 and this compound. mdpi.com This molecule is a component in the formulation of near-infrared emitting semiconductor polymer dots, which are nanoscale materials designed for bioimaging and sensing applications. mdpi.com

"Clickable" Fluorophores : Novel BOPHY and BODIPY fluorophores have been synthesized with "clickable" functional groups. ncl.ac.uk These dyes, originating from this compound, are specifically designed for covalent incorporation into nanoscale materials like polymeric micelles and silica nanoparticles through reactions such as the thiol-ene click reaction. ncl.ac.uk

Supramolecular Polymers : The building blocks for complex supramolecular architectures, including one-dimensional polymers, can be synthesized using methods that employ this compound, highlighting its role in creating diverse material structures. worldscientific.com

Development of Fluorescent Dyes and Probes

A prominent application of this compound is in the synthesis of highly fluorescent dyes, particularly those based on the BODIPY (boron-dipyrromethene) and BOPHY cores. researchgate.net These dyes are prized for their excellent photophysical properties, including high fluorescence quantum yields and sharp emission bands. ncl.ac.uk

The synthesis of these dyes often involves a multi-step sequence where this compound plays a pivotal role in constructing the core structure. A general and effective strategy involves the Suzuki cross-coupling of this compound with a halogenated aromatic compound. mdpi.comncl.ac.uk This initial step is followed by the removal of the Boc protecting group and a subsequent chelation reaction with a boron source. mdpi.comresearchgate.netncl.ac.uk

Specific synthetic achievements are:

Pyrrolylquinoline-Boron Chelates : Researchers have prepared novel pyrrolylquinoline-BF2 and pyrrolylquinoline-BPh2 dyes through a high-yielding, three-step sequence. mdpi.comncl.ac.uk The process begins with the Suzuki coupling of this compound and 8-bromoquinoline, followed by thermal deprotection of the Boc group and final chelation with either boron trifluoride or triphenylborane. mdpi.comresearchgate.net

Helically Chiral BODIPYs : A helically chiral N,N,O,O-boron-chelated BODIPY carboxylic acid was synthesized in good yield. ncl.ac.ukncl.ac.uk This synthesis also utilized a Suzuki cross-coupling reaction, this time between the Boc-protected pyrroleboronic acid and 2-bromophenol, as a key step in forming the chiral scaffold. ncl.ac.ukncl.ac.uk

To integrate these powerful fluorophores into solid-state materials, they are often functionalized with reactive groups that can form covalent bonds with a matrix material, such as silica. ncl.ac.ukncl.ac.uk This creates durable, hybrid organic-inorganic materials.

The preparation of these silylated dyes involves:

Coupling with Silane (B1218182) Agents : BODIPY derivatives containing carboxylic acid or alcohol groups are reacted with silane coupling agents. For instance, 8-benzoic acid-substituted BODIPYs have been coupled with aminopropyltriethoxysilane to form silylated BODIPYs. ncl.ac.ukncl.ac.uk In another example, a propargyl alcohol-substituted BOPHY was reacted with triethoxy(3-isocyanatopropyl)silane to yield mono- and bis-silylated BOPHYs. ncl.ac.ukncl.ac.uk

Incorporation into Silica : These silylated dyes are then used to create fluorescent hybrid materials. They have been successfully incorporated into MCM-41 type silica and periodic mesoporous organosilica (PMO) materials at various concentrations. ncl.ac.ukncl.ac.uk The resulting fluorophore-functionalized mesoporous silicas are robust materials with potential applications in sensing and imaging. ncl.ac.uk

Synthesis of BODIPY and BOPHY Dyes

Fabrication of Sensor Technologies for Biomolecule Detection

The unique optical properties of materials derived from this compound make them highly suitable for sensor development. The fluorescence of these materials can be designed to change in response to the presence of specific analytes.

Applications in sensor technology include:

Ion and Biomolecule Sensing : BODIPY dyes, whose synthesis relies on this boronic acid, are widely developed as fluorescent molecular probes. researchgate.netresearchgate.net They form the basis of chemosensors for detecting various species, including ions and biomolecules. mdpi.comresearchgate.netresearchgate.net

Pdot-Based Nanosensors : Near-infrared emitting polymer dots (Pdots) created from the BBTD780 derivative are being developed as advanced optochemical nanosensors for bioimaging and sensing. mdpi.com

Pyrene-Based Probes : The highly emissive tetra(1H-pyrrol-2-yl)pyrene derivatives, synthesized from this compound, are being explored for their potential in the selective detection of various analytes. researchgate.net

Data Tables

Research Findings Summary

| Starting Material | Key Intermediate/Product | Application Area | Reference(s) |

|---|---|---|---|

| This compound + 8-bromoquinoline | Pyrrolylquinoline-BF2/BPh2 dyes | Fluorescent Dyes, Ion Sensing | ncl.ac.uk, researchgate.net, mdpi.com |

| This compound + 2-bromophenol | Helically chiral N,N,O,O-BODIPY | Chiral Fluorescent Dyes | ncl.ac.uk, ncl.ac.uk |

| This compound + 1,3,6,8-tetrabromopyrene | Tetra(1H-pyrrol-2-yl)pyrene | Functional Organic Materials, Sensing | researchgate.net, acs.org |

| This compound + BBTD-Br2 | BBTD780 | Semiconductor Polymer Dots, Bioimaging | mdpi.com |

| BODIPY-carboxylic acid + Aminopropyltriethoxysilane | Silylated BODIPY | Hybrid Mesoporous Organosilica Materials | ncl.ac.uk, ncl.ac.uk |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-bromoquinoline |

| 2-bromophenol |

| 1,3,6,8-tetrabromopyrene |

| 5-bromoindazole |

| 8-(1-tert-Butoxycarbonylpyrrol-2-yl)quinoline |

| Aminopropyltriethoxysilane |

| Boron trifluoride |

| Triphenylborane |

| BBTD-Br2 |

| BBTD780 |

| N-methyliminodiacetic acid (MIDA) |

| Pyrrolylquinoline-BF2 |

| Pyrrolylquinoline-BPh2 |

| Triethoxy(3-isocyanatopropyl)silane |

Catalytic Roles of N Boc 2 Pyrroleboronic Acid and Its Metal Complexes

N-Boc-2-pyrroleboronic Acid as a Ligand in Metal-Catalyzed Processes

This compound, while frequently employed as a nucleophilic reagent in cross-coupling reactions, also possesses the ability to function as a ligand in metal-catalyzed processes. The boronic acid group can form complexes with metal ions, which then act as catalysts. bloomtechz.com This interaction is fundamental to its role in catalytic cycles, particularly in palladium-catalyzed reactions. In these mechanisms, the boronic acid derivative coordinates to the metal center, typically palladium, facilitating the transmetalation step, which is crucial for the formation of new carbon-carbon bonds. While its primary role is often that of a substrate that is consumed in the reaction, its initial coordination to the metal complex is a key step that influences the subsequent catalytic events. Metal complexes can be formulated with the general structure (PAd₃)ₘM(L)ₙ, where M represents a transition metal and L can be a ligand like this compound. google.com

Catalytic Activity in Organic Transformations

The predominant catalytic application of this compound is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com This transformation is a powerful method for creating carbon-carbon bonds to construct complex molecular architectures. researchgate.net The compound serves as a versatile building block for synthesizing a wide array of molecules, including heteroaryl compounds based on indazole, which are prevalent in biologically active molecules. researchgate.netmdpi.com

Research has demonstrated its use in the synthesis of various complex organic structures:

It is used as a starting material or substrate in the palladium-catalyzed synthesis of the marine natural product pentabromopseudilin (B80150) and in the preparation of key intermediates for novel thiophene-based macrocycles. sigmaaldrich.com

It serves as a reagent in the synthesis of diarylureas, which are being investigated as potential allosteric modulators for the CB1 receptor. nih.gov

In one synthetic route, it was successfully coupled with an iodinated N-benzyl kynurenic acid methyl ester using a palladium catalyst to afford the desired product, although subsequent reduction of the pyrrole (B145914) ring proved challenging. unimi.it

The compound is also employed in nickel-catalyzed Suzuki-Miyaura reactions, where an N-Boc-protected pyrrole boronic acid provided the coupled product in 83% yield under specific conditions. chemrxiv.org

While there are general claims that metal complexes derived from it could catalyze hydrogenation or oxidation reactions, its well-documented and scientifically vetted role is within the context of cross-coupling transformations. bloomtechz.com

Enhancement of Reaction Selectivity and Efficiency

The use of this compound can significantly enhance reaction selectivity and efficiency in metal-catalyzed couplings, an effect attributable to both its structural features and the optimization of reaction conditions.

The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen plays a critical role. It enhances the compound's stability and enables regioselective cross-couplings by preventing unwanted side reactions. Specifically, the Boc group helps to avoid competitive processes like homocoupling, which can occur with unprotected pyrroleboronic acids. acs.org

The efficiency of reactions involving this compound is highly dependent on the choice of catalyst. In a study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with this compound, different palladium catalysts were screened to determine the optimal conditions. researchgate.net The results demonstrated that the catalyst choice had a profound impact on both reaction time and product yield. researchgate.net

| Entry | Pd Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 4 | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |

| 3 | Pd(PCy₃)₂ | 2 | 57 |

| 4 | Pd(dppf)Cl₂ | 2 | 84 |

As shown in the table, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was the most effective catalyst, affording the product in 84% yield in just two hours. researchgate.net In contrast, the commonly used tetrakis(triphenylphosphine)palladium (B116648) [Pd(PPh₃)₄] was significantly less effective. researchgate.net

However, challenges such as the tendency of this compound to undergo competitive protodeboronation (a reaction that destroys the starting material) must be managed. rsc.org This side reaction makes it crucial to employ a fast catalyst that can "outrun" the destructive process. rsc.org Furthermore, the Boc group itself can be thermally unstable, and its cleavage under certain cross-coupling conditions has been observed. acs.orgrsc.org This necessitates a careful fine-tuning of both reaction time and temperature to achieve high yields of the desired Boc-protected product. rsc.org

Advanced Reaction Engineering and Sustainable Chemistry Approaches

Implementation in Flow Chemistry Systems

Continuous flow technologies offer significant advantages over traditional batch processing for reactions involving N-Boc-2-pyrroleboronic acid, particularly for biphasic catalytic reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org The use of flow reactors allows for superior control over reaction parameters, enhanced heat and mass transfer, and safer handling of reactive intermediates. rsc.orgresearchgate.net

Oscillatory Flow Reactors (OFRs) are particularly well-suited for biphasic reactions, which are common in Suzuki-Miyaura couplings utilizing this compound. rsc.orgscholarsportal.info These reactions often involve immiscible aqueous and organic phases, where efficient mixing is crucial for the catalytic cycle to proceed effectively. rsc.org OFRs superimpose an oscillatory motion on the net flow of the reaction mixture, creating vortices that lead to excellent mixing and enhanced mass transfer between the phases without compromising the desirable plug flow characteristics of the reactor. scholarsportal.inforesearchgate.net This active mixing is beneficial for suspending solid catalysts or reagents and for reactions that require longer residence times. scholarsportal.inforesearchgate.net

In a direct comparison involving the Pd-catalyzed Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with this compound, the OFR demonstrated a significant performance advantage. rsc.org The oscillatory approach yielded results comparable to those achieved in a conventional batch system, highlighting the OFR's ability to effectively manage the complexities of biphasic catalytic reactions. rsc.org The enhanced mixing within the OFR facilitates the interaction between the aqueous base, the organic-soluble reagents, and the catalyst, which is often a limiting factor in other flow systems. rsc.org

The performance of a standard Continuous Flow Reactor (CFR), such as a simple tube reactor, can be limited in biphasic reactions involving this compound. rsc.org In the Suzuki-Miyaura coupling of 2-chloropyridine and this compound, the yield obtained using a CFR was less than half of that achieved in a batch reactor under similar conditions. rsc.org

This reduced performance is primarily attributed to the lower interfacial area available for the reaction in a standard CFR. rsc.org The lack of active mixing leads to poor interaction between the immiscible phases, thereby limiting the mass transfer of reactants and the base to the catalytically active sites. rsc.org While CFRs are effective for many homogeneous reactions, their application to heterogeneous or biphasic systems, like those often employing this compound, requires specific strategies to overcome these inherent mass transfer limitations. rsc.orgacs.org

| Reactor Type | Relative Yield (%) | Key Observation |

|---|---|---|

| Batch Reactor | ~100% (Baseline) | High yield with vigorous stirring. |

| Oscillatory Flow Reactor (OFR) | Similar to Batch | Enhanced mixing overcomes mass transfer limitations. |

| Continuous Flow Reactor (CFR) | < 50% of Batch | Lower yield due to poor interfacial contact. |

Overcoming mass transfer limitations is a critical challenge in designing efficient flow processes for biphasic reactions involving this compound. rsc.orgrsc.org Several strategies can be employed:

Active Mixing: As demonstrated by OFRs, inducing active mixing through oscillation creates vortices that disrupt the laminar flow profile and dramatically increase the interfacial area between phases. scholarsportal.inforesearchgate.net This improves the transfer of reactants, catalysts, and heat, leading to higher reaction rates and yields. researchgate.netrsc.org

Packed-Bed Reactors: Using a reactor tube packed with static mixers or inert spheres can break up the flow and increase turbulence, thereby enhancing interfacial contact. rsc.org For instance, a tube reactor packed with stainless steel spheres has been shown to be an efficient strategy for Pd-catalyzed C-N cross-coupling reactions in flow. rsc.org

Segmented Flow: Creating a segmented flow pattern, where discrete slugs of the different phases pass through the reactor, can increase the surface-area-to-volume ratio and improve mass transfer compared to simple laminar flow. rsc.org

Process Parameter Optimization: In automated microfluidic systems used for optimizing Suzuki-Miyaura couplings, fine-tuning parameters like temperature and residence time is crucial. rsc.org For the reaction between 2-chloropyridine and this compound, short reaction times were found to be optimal to minimize competitive side reactions like protodeboronation. rsc.org

Continuous Flow Reactor (CFR) Performance Evaluation

Adherence to Green Chemistry Principles in Synthetic Methodologies

The use of this compound in synthesis can align with several principles of green chemistry, particularly when combined with modern process technologies. chemimpex.com

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are valued for their high atom economy, as most atoms from the reactants are incorporated into the final product. researchgate.net

Energy Efficiency: The superior heat transfer in flow reactors allows for precise temperature control and can reduce the energy required to maintain optimal reaction conditions. researchgate.netmdpi.com Reactions can often be conducted at higher temperatures than in batch, significantly reducing reaction times from hours to minutes. rsc.org

Real-Time Analysis and Control: Flow systems facilitate the use of Process Analytical Technology (PAT), allowing for real-time monitoring and optimization. This minimizes the formation of byproducts, reduces the need for extensive purification, and prevents reagent waste. acs.org

Accident Prevention: The small internal volume of flow reactors enhances safety, especially when dealing with highly exothermic reactions or unstable intermediates, which can be a factor in the synthesis of boronic acids via lithiation. rsc.orgresearchgate.net The conventional synthesis of this compound involves organolithium reagents at very low temperatures (-78 °C), a process that is managed more safely in a continuous flow setup. researchgate.netguidechem.com

By integrating advanced reactor engineering with the principles of green chemistry, the synthesis and application of this compound can be made more efficient, safer, and environmentally sustainable. chemimpex.com

Advanced Spectroscopic and Structural Elucidation of N Boc 2 Pyrroleboronic Acid Derivatives

High-Resolution Spectroscopic Techniques for Structural Characterization

A suite of high-resolution spectroscopic methods is employed to unequivocally determine the structure and purity of N-Boc-2-pyrroleboronic acid and its derivatives. These techniques are fundamental in confirming the successful synthesis and in characterizing the products of subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of these compounds.

¹H NMR spectroscopy provides information on the chemical environment of the protons. For the parent this compound, characteristic signals include those for the tert-butyl group of the Boc protector, typically observed around 1.3-1.6 ppm, and the pyrrole (B145914) ring protons in the aromatic region.

¹³C NMR spectroscopy complements the proton data, showing the carbon skeleton of the molecule.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecules by providing a highly accurate mass-to-charge ratio. rsc.orgnih.gov This technique is also invaluable for identifying and characterizing reaction products and potential byproducts. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to verify the molecular weight and purity of these compounds.

The following table summarizes typical spectroscopic data for this compound.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.13 (d, J = 3.3 Hz, 1H), 6.11 (s, 1H), 5.94 (d, J = 3.3 Hz, 1H), 1.59 (s, 9H) nih.gov |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.0, 126.0, 124.5, 121.3, 113.7, 83.4, 28.0 (3C) nih.gov |

| HRMS (ESI) | Calculated for C₁₃H₂₂NO₄ (M+H)⁺: 256.1543, Found: 256.1540 (for a derivative) nih.gov |

This is an interactive data table. Users can sort and filter the data as needed.

In the synthesis of more complex molecules, such as marine pyrrole alkaloids, high-resolution mass spectrometry was instrumental in elucidating the structure, especially when dealing with challenging fragments. mdpi.com For instance, in the synthesis of breitfussin A, HRMS helped to identify a brominated 4-methoxyindole (B31235) moiety and a 2-substituted pyrrole core. mdpi.com

Conformational Analysis and Stereochemical Assignments

The three-dimensional arrangement of atoms and the stereochemistry of this compound derivatives are critical for their application in stereoselective synthesis.

Conformational Analysis often involves computational methods, such as Density Functional Theory (DFT), to predict the most stable conformations of the molecule. nih.gov These studies can reveal information about rotational barriers and the preferred orientation of the Boc protecting group and the boronic acid moiety relative to the pyrrole ring. The flexible nature of the pyrrolidine (B122466) ring in related compounds like 1-N-Boc-pyrrolidin-2-ylboronic acid is thought to minimize steric hindrance during chemical reactions.

Stereochemical Assignments are crucial when these compounds are used to create chiral molecules. X-ray crystallography is the definitive method for determining the absolute stereochemistry of crystalline derivatives. nih.gov For non-crystalline compounds or intermediates, stereochemical outcomes of reactions are often determined by comparing the spectroscopic data of the product with that of known, optically active compounds. acs.org For example, in the stereospecific Pd-catalyzed cross-coupling reactions of secondary alkylboron nucleophiles, the stereochemical assignment of the products was confirmed by oxidation and comparison to commercially available, optically active alcohols. acs.org

The development of helically chiral BODIPY dyes from this compound highlights the importance of controlling stereochemistry to achieve desired chiroptical properties like circularly polarised luminescence. ncl.ac.uk The chelation of boron can block aryl-ring rotation, leading to a stable helical structure. ncl.ac.uk

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are instrumental in elucidating the intricate details of reaction mechanisms involving N-Boc-2-pyrroleboronic acid. A primary application is in understanding its behavior in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Theoretical studies, often employing Density Functional Theory (DFT), help in mapping the potential energy surface of the catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. For instance, in the Suzuki coupling of this compound with various aryl halides, QM calculations can predict the stability of intermediates and the energy barriers of transition states. mdpi.comacs.org These calculations are crucial for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to achieve higher yields and selectivity. mdpi.com

Combined Quantum Mechanical/Molecular Mechanics (QM/MM) approaches can also be utilized. unimi.it This hybrid method allows for the study of specific electronic transformations within a large molecular system, treating the core reacting atoms with high-accuracy QM methods while the surrounding environment (like solvent molecules or large substituents) is described by computationally less expensive molecular mechanics. unimi.it This is particularly useful for modeling reactions in complex environments that closely mimic experimental conditions.

Computational models can also explain the role of the N-Boc protecting group. The bulky tert-butoxycarbonyl (Boc) group provides steric hindrance and modulates the electronic properties of the pyrrole (B145914) ring. QM calculations can quantify these effects, showing how the Boc group influences the electron density on the pyrrole nitrogen and the adjacent carbon atoms, thereby affecting the regioselectivity and efficiency of coupling reactions.

A summary of palladium catalysts often used in Suzuki reactions with this compound, for which QM studies can provide mechanistic insight, is presented below.

| Catalyst | Coupling Partner Example | Reference |

| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | mdpi.com |

| Pd(PPh₃)₄ | 6-bromo-7-azaindole | unimi.it |

| LPd(XPhos)OMs | 8-bromoquinoline | ncl.ac.ukmdpi.com |

| Ni(NHC)P(OR)₃Cl | Chlorobenzene | chemrxiv.org |

Computational Modeling of Electronic Structure and Reactivity

Computational modeling is a powerful tool for investigating the electronic structure and predicting the reactivity of this compound and its derivatives. Density Functional Theory (DFT) is the most common method for these investigations, providing detailed information about molecular orbitals, charge distribution, and electronic properties. ncl.ac.uk

Studies on fluorescent dyes and functional materials synthesized using this compound frequently rely on DFT calculations to understand their photophysical properties. For example, in the synthesis of pyrrolylquinoline-boron complexes, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com The calculated HOMO-LUMO energy gap correlates with the experimentally observed absorption maxima in the UV-Vis spectra of the molecules. mdpi.com

Similarly, in the design of 1-azaazulene-based BF₂ complexes, DFT calculations, alongside single-crystal X-ray analysis, were used to elucidate the unique N-B bond linkages and to rationalize the observed photophysical properties, such as absorption maxima and Stokes shifts. researchgate.netresearchgate.net These theoretical models allow researchers to predict how modifications to the molecular structure, such as the introduction of different substituents, will tune the optical and electronic properties of the final compound. researchgate.net

The table below shows examples of calculated properties for molecules synthesized using this compound.

| Derivative Class | Computational Method | Investigated Properties | Key Finding | Reference |

| Pyrrolylquinoline-Boron Chelates | DFT | HOMO-LUMO energy gap | Correlates with experimental absorption maxima (λabs) | mdpi.com |

| 1-Azaazulene-BF₂ Complexes | DFT | Molecular structure, N-B linkages | Rationalizes optical properties like Stokes shift | researchgate.netresearchgate.net |

| Bis-Macrocycle from Pyrene (B120774) | DFT | Aromaticity of reduced species | Revealed differences in aromaticity in monocyclic halves | acs.org |

These computational insights are invaluable for the rational design of new materials, allowing for the in silico screening of potential candidates before undertaking time-consuming and resource-intensive synthesis.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

In silico methods are increasingly vital in medicinal chemistry for exploring the Structure-Activity Relationships (SAR) of bioactive compounds derived from this compound. These computational techniques, including molecular docking and molecular dynamics simulations, help to predict how a molecule will interact with a biological target, guiding the design of more potent and selective drugs.

One notable application is in the development of inhibitors for therapeutic targets. For instance, this compound is a key building block in the synthesis of 7-azaindole-1-carboxamides, a class of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. unimi.it Molecular modeling studies were used to support the design hypothesis that creating an intramolecular hydrogen bond would lock the N-carboxamide group into the optimal orientation for binding to the enzyme. unimi.it

In another example, derivatives of this compound were synthesized as part of a campaign to develop small-molecule HIV-1 entry inhibitors that target the CD4-binding site on the viral envelope glycoprotein (B1211001) gp120. researchgate.net The design of these compounds was informed by the crystal structure of the target protein, and computational modeling was used to understand how different structural modifications would affect the binding affinity and antiviral activity. researchgate.net

Furthermore, N-Boc-pyrrole-2-boronic acid precursors have been used to generate derivatives of prodigiosin, a natural product with potential anticancer properties, for SAR studies. uni-duesseldorf.de While the specific computational methods were not detailed, such studies typically involve creating a library of analogs and using computational models to correlate structural features with biological activity, thereby identifying key pharmacophores and guiding further optimization.

| Therapeutic Target | Compound Class | In Silico Method | Purpose | Reference |

| PARP-1 | 7-Azaindole-1-carboxamides | Molecular Modeling | Support design hypothesis for optimal binding orientation | unimi.it |